Fmoc-R-2-aminoheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

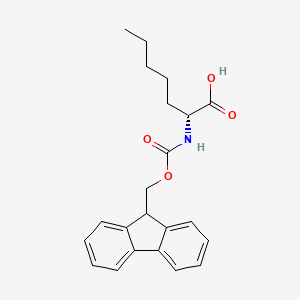

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Fmoc-D-2-aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-aminoheptanoic acid is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of peptide synthesis and drug discovery. Its unique seven-carbon side chain provides a valuable building block for the design of novel peptides and peptidomimetics with tailored pharmacological properties. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a critical attribute for the development of therapeutic peptides. This in-depth technical guide provides a comprehensive overview of the synthetic routes to Fmoc-D-2-aminoheptanoic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for its successful synthesis, purification, and characterization.

Strategic Approaches to the Synthesis of Fmoc-D-2-aminoheptanoic Acid

The synthesis of Fmoc-D-2-aminoheptanoic acid presents a key stereochemical challenge: the establishment of the D-configuration at the α-carbon. This guide will explore three principal strategies to achieve this, followed by the standard procedure for the introduction of the Fmoc protecting group.

-

Asymmetric Synthesis: Direct synthesis of the D-enantiomer using chiral auxiliaries or catalysts.

-

Chiral Resolution: Separation of a racemic mixture of 2-aminoheptanoic acid.

-

Enzymatic Resolution: Enantioselective enzymatic conversion of a racemic mixture.

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic strategies for Fmoc-D-2-aminoheptanoic acid.

PART 1: Synthesis of the Chiral Precursor: D-2-Aminoheptanoic Acid

The critical first step is to obtain the enantiomerically pure D-2-aminoheptanoic acid. Below are detailed discussions and protocols for the most viable methods.

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis offers an elegant approach to directly obtain the desired enantiomer, often with high stereoselectivity.[1][2] The use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy.[1] One common approach involves the alkylation of a chiral glycine enolate equivalent.

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of D-2-aminoheptanoic acid using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis (General Procedure)

This protocol is a generalized representation and may require optimization for this specific target.

-

Attachment of the Chiral Auxiliary: React a suitable chiral auxiliary, such as an Evans oxazolidinone, with an activated glycine derivative to form the corresponding N-acylated auxiliary.

-

Enolate Formation: Treat the N-acylated auxiliary with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the corresponding chiral enolate.

-

Diastereoselective Alkylation: Add 1-bromopentane to the enolate solution. The steric hindrance of the chiral auxiliary will direct the alkylation to occur from a specific face, leading to a high diastereomeric excess of the desired product.

-

Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis) to release the D-2-aminoheptanoic acid.

-

Purification: Purify the resulting D-2-aminoheptanoic acid by recrystallization or column chromatography.

Chiral Resolution of DL-2-Aminoheptanoic Acid

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[3] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

-

Salt Formation:

-

Dissolve DL-2-aminoheptanoic acid (1 equivalent) in a suitable solvent, such as a mixture of methanol and water.

-

Add L-(+)-tartaric acid (0.5-1.0 equivalents) to the solution and heat gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization. The salt of one diastereomer will preferentially crystallize.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The mother liquor will be enriched in the other diastereomer.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the isolated diastereomeric salt in water.

-

Adjust the pH of the solution to the isoelectric point of 2-aminoheptanoic acid (around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Collect the precipitated D-2-aminoheptanoic acid by filtration, wash with cold water, and dry under vacuum.

-

-

Enantiomeric Purity Assessment:

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting the amino acid to a diastereomeric derivative and analyzing by standard HPLC or NMR.

-

Enzymatic Resolution of DL-2-Aminoheptanoic Acid

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amino acids.[4][5] Lipases are a class of enzymes that can catalyze the enantioselective hydrolysis of amino acid esters.

Conceptual Workflow for Enzymatic Resolution:

Caption: Enzymatic resolution of DL-2-aminoheptanoic acid ester.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Esterification: Prepare the methyl or ethyl ester of DL-2-aminoheptanoic acid using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst).

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

-

Add a lipase, such as Candida antarctica lipase B (CALB), to the mixture.[4]

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by measuring the consumption of the ester or the formation of the acid. The lipase will selectively hydrolyze the L-ester to the L-acid.

-

-

Separation:

-

Once approximately 50% conversion is reached, stop the reaction.

-

Extract the unreacted D-ester with an organic solvent (e.g., ethyl acetate).

-

The L-acid will remain in the aqueous phase.

-

-

Hydrolysis of the D-Ester:

-

Hydrolyze the isolated D-ester under acidic or basic conditions to obtain D-2-aminoheptanoic acid.

-

-

Purification: Purify the D-2-aminoheptanoic acid by recrystallization.

PART 2: Fmoc Protection of D-2-Aminoheptanoic Acid

Once enantiomerically pure D-2-aminoheptanoic acid is obtained, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, and several reagents can be used, with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) being a popular choice due to its stability and ease of handling.[6]

Reaction Scheme:

Experimental Protocol: Fmoc Protection [6]

-

Dissolution:

-

Dissolve D-2-aminoheptanoic acid (1 equivalent) in a mixture of 10% aqueous sodium carbonate solution and dioxane (or another suitable organic solvent like acetonitrile).

-

-

Addition of Fmoc-OSu:

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetonitrile.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

-

-

Extraction and Purification:

-

Extract the precipitated product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude Fmoc-D-2-aminoheptanoic acid.

-

-

Recrystallization:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-D-2-aminoheptanoic acid as a white solid.

-

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| DL-2-Aminoheptanoic Acid | C₇H₁₅NO₂ | 145.20 | ~275 (decomposes) |

| D-2-Aminoheptanoic Acid | C₇H₁₅NO₂ | 145.20 | Varies |

| Fmoc-D-2-aminoheptanoic Acid | C₂₂H₂₅NO₄ | 367.44 | Varies |

Table 2: Typical Reaction Conditions for Fmoc Protection

| Parameter | Condition |

| Reagents | D-2-Aminoheptanoic Acid, Fmoc-OSu, Sodium Carbonate |

| Solvent | Dioxane/Water or Acetonitrile/Water |

| Base | Sodium Carbonate |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Acidification and Extraction |

| Purification | Recrystallization |

Characterization

The final product, Fmoc-D-2-aminoheptanoic acid, should be thoroughly characterized to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra should show the characteristic peaks for the Fmoc group and the heptanoic acid side chain.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values, if available.

-

Chiral HPLC: The enantiomeric purity of the final product should be confirmed using a suitable chiral stationary phase.

Conclusion

The synthesis of Fmoc-D-2-aminoheptanoic acid is a multi-step process that requires careful control of stereochemistry. This guide has outlined the primary strategies for obtaining the chiral D-amino acid precursor and a detailed protocol for the subsequent Fmoc protection. By understanding the principles behind each step and adhering to rigorous experimental techniques, researchers can successfully synthesize this valuable building block for advanced peptide synthesis and drug discovery applications. The choice of the synthetic route for obtaining the D-enantiomer will depend on the available resources, expertise, and desired scale of the synthesis.

References

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

PubChem. (n.d.). Fmoc-2-aminoheptanoic acid. [Link]

- Spring, D. R., et al. (2005). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2005(13), 2053-2055.

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(15), 2749. [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3373-3376. [Link]

-

Delach, C. (2019). DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF. Illinois State University. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 5(11), 786-802. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(19), 3433. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7561. [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Formation of chiral surface with enantiomeric tartaric acid on gemini-structured self-assembled monolayers. Journal of Nanoscience and Nanotechnology, 6(8), 2420-2424. [Link]

- Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. ResearchGate. [Link]

-

New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel. Green Chemistry, 12(9), 1607-1611. [Link]

-

A universal strategy for visual chiral recognition of α-amino acids with l-tartaric acid-capped gold nanoparticles as colorimetric probes. Chemical Communications, 49(82), 9434-9436. [Link]

-

Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]

-

Optical resolution of racemic 2-hydroxy octanoic acid by lipase-catalyzed hydrolysis in a biphasic membrane reactor. Biotechnology Letters, 25(19), 1591-1595. [Link]

-

Lipase improvement: goals and strategies. Biotechnology Advances, 30(6), 1334-1345. [Link]

-

Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents. Tetrahedron: Asymmetry, 5(6), 1019-1028. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

An In-Depth Technical Guide to (R)-Fmoc-2-aminoheptanoic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Canonical Amino Acids in Modern Peptide Therapeutics

The field of peptide-based drug development is undergoing a significant evolution, driven by the need for molecules with enhanced therapeutic profiles, including improved stability, potency, and target selectivity. A key strategy in this endeavor is the incorporation of non-canonical amino acids (ncAAs) into peptide sequences. These unique building blocks, which extend beyond the 20 proteinogenic amino acids, introduce novel chemical functionalities and conformational constraints. (R)-Fmoc-2-aminoheptanoic acid, a chiral ncAA, exemplifies this class of compounds, offering a lipophilic side chain that can modulate the physicochemical properties of a peptide. This guide provides a comprehensive technical overview of (R)-Fmoc-2-aminoheptanoic acid, from its fundamental properties to its application in solid-phase peptide synthesis (SPPS).

Core Compound Profile: (R)-Fmoc-2-aminoheptanoic Acid

(R)-Fmoc-2-aminoheptanoic acid , systematically named (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid, is a derivative of the non-proteinogenic amino acid 2-aminoheptanoic acid. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the alpha-amino functionality, a cornerstone of modern solid-phase peptide synthesis (SPPS).[][2]

CAS Number: 1629051-80-4[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-Fmoc-2-aminoheptanoic acid is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₄ | [5][6] |

| Molecular Weight | 367.44 g/mol | [5][6] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid | [3] |

Synthesis and Purification of (R)-Fmoc-2-aminoheptanoic Acid

The synthesis of (R)-Fmoc-2-aminoheptanoic acid involves two primary stages: the preparation of the chiral precursor, (R)-2-aminoheptanoic acid, and the subsequent protection of its amino group with the Fmoc moiety.

Synthesis of (R)-2-aminoheptanoic Acid

The enantiomerically pure (R)-2-aminoheptanoic acid can be obtained through several synthetic routes, including asymmetric synthesis or the resolution of a racemic mixture. Chiral resolution is a common and effective method.

Conceptual Workflow for Chiral Resolution:

Caption: Conceptual workflow for obtaining (R)-2-aminoheptanoic acid via chiral resolution.

Fmoc Protection of (R)-2-aminoheptanoic Acid

The protection of the α-amino group is a critical step to prevent self-polymerization during peptide synthesis.[7] The use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are standard methods.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve (R)-2-aminoheptanoic acid in a suitable aqueous basic solution, such as 10% sodium carbonate, cooled in an ice bath.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent (e.g., dioxane or acetone) to the amino acid solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure (R)-Fmoc-2-aminoheptanoic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (R)-Fmoc-2-aminoheptanoic acid is as a building block in Fmoc-based SPPS.[2][8] Its incorporation can enhance the hydrophobicity of peptides, potentially improving membrane permeability or modulating protein-protein interactions.

The Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving deprotection, activation, and coupling steps.[8]

Sources

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4 [amp.chemicalbook.com]

- 5. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to Fmoc-R-2-aminoheptanoic Acid: Properties, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the utilization of Nα-Fmoc-protected (R)-2-aminoheptanoic acid. This non-canonical amino acid, with its aliphatic side chain, offers a unique building block for modifying peptide structures to enhance properties such as hydrophobicity, stability, and biological activity. This document provides not only the fundamental physicochemical properties but also detailed, field-proven protocols for its effective incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Introduction to Fmoc-R-2-aminoheptanoic Acid

(R)-2-aminoheptanoic acid is an alpha-amino acid distinguished by a five-carbon linear alkyl side chain (pentyl group).[1][2] Its incorporation into peptides introduces a significant hydrophobic character, which can be leveraged to modulate peptide-protein interactions, enhance membrane permeability, or stabilize secondary structures like alpha-helices. The Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers.[3]

The use of non-canonical amino acids like this compound is a pivotal strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor enzymatic stability and low bioavailability.[4]

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective handling, storage, and application in synthesis. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 367.44 g/mol | [5] |

| Molecular Formula | C₂₂H₂₅NO₄ | [5][6][7] |

| CAS Number | 1629051-80-4 | [8][9][10] |

| Appearance | White to off-white solid | [11] |

| Stereochemistry | R-configuration | [8][9] |

| Storage | Room temperature, sealed, dry |

Note: While general solubility for Fmoc-amino acids is good in common SPPS solvents like DMF and NMP, empirical testing is recommended for specific concentrations and conditions.[]

Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin support.[3] The incorporation of this compound follows this standard workflow, but its steric bulk and hydrophobicity warrant special consideration.

The Causality Behind Experimental Choices

The pentyl side chain of 2-aminoheptanoic acid presents moderate steric hindrance compared to smaller amino acids like alanine or glycine. This bulk can slow down the kinetics of the coupling reaction.

Causality : To overcome incomplete coupling due to steric hindrance, more potent activation methods and potentially longer reaction times are employed. The choice of coupling reagent is critical; aminium/uronium salts like HBTU or HATU are generally more effective than carbodiimides alone for such residues as they rapidly form the highly reactive OBt or OAt esters, minimizing side reactions.[13][14]

The hydrophobicity of the growing peptide chain can increase significantly with the addition of residues like 2-aminoheptanoic acid.

Causality : Increased hydrophobicity can lead to peptide chain aggregation on the resin, making reactive sites inaccessible.[15] To mitigate this, solvents like NMP, which has superior solvating properties to DMF, may be used. Furthermore, employing techniques like "difficult sequence" protocols, which may involve higher temperatures or the use of chaotropic salts, can be beneficial.

Self-Validating SPPS Workflow Diagram

The following diagram illustrates the key decision points and validation steps within a single coupling cycle for incorporating this compound.

Sources

- 1. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128) [hmdb.ca]

- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 8. ivychem.com [ivychem.com]

- 9. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 10. 1629051-80-4|(R)-2-(Fmoc-amino)heptanoic acid|BLD Pharm [bldpharm.com]

- 11. (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4 [amp.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-L-2-aminoheptanoic acid vs Fmoc-R-2-aminoheptanoic acid

An In-Depth Technical Guide to the Stereoisomers of Fmoc-2-Aminoheptanoic Acid

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science and therapeutic development. Among these, the stereochemistry of the chiral center is of paramount importance, dictating the three-dimensional structure, biological activity, and metabolic stability of the resulting peptide. This technical guide provides a comprehensive analysis of the L- and D-enantiomers of Fmoc-2-aminoheptanoic acid, two non-natural amino acid building blocks used in solid-phase peptide synthesis (SPPS). We will delve into their fundamental differences, from physicochemical properties to their distinct applications in drug discovery, supported by detailed experimental protocols and validated scientific principles.

Introduction: The Critical Role of Chirality

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and biology. For amino acids, the spatial arrangement of the substituents around the α-carbon (the chiral center) gives rise to two enantiomeric forms: L (levorotatory) and D (dextrorotatory). In nature, proteins are almost exclusively composed of L-amino acids.[1][2] This homochirality is crucial for the precise folding of proteins into functional three-dimensional structures.

The introduction of D-amino acids into a peptide sequence is a deliberate strategy to confer novel properties.[3] Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid residues.[4] This increased stability can significantly prolong the in-vivo half-life of peptide-based drugs.

1.1. The Fmoc Protecting Group in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the workhorse for creating custom peptide sequences.[5] The process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support. To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used protecting group in modern SPPS.[1] Its key advantage lies in its lability to mild basic conditions (typically a solution of piperidine in an organic solvent), while being stable to the acidic conditions often used to cleave the final peptide from the resin.[1] This "orthogonal" protection strategy allows for the efficient and clean synthesis of complex peptides.[1]

This guide will focus on the L- and D-enantiomers of 2-aminoheptanoic acid, each protected with an N-terminal Fmoc group, ready for incorporation into peptide chains.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[6]

| Property | Fmoc-L-2-aminoheptanoic Acid | Fmoc-D-2-aminoheptanoic Acid |

| Synonyms | (S)-2-(Fmoc-amino)heptanoic acid | (R)-2-(Fmoc-amino)heptanoic acid |

| CAS Number | 1197020-22-6[7][8] | 1629051-80-4 |

| Molecular Formula | C₂₂H₂₅NO₄[9] | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol [9] | 367.44 g/mol |

| Appearance | White to off-white solid[8] | White to off-white solid |

| Purity (Typical) | ≥97%[8] | ≥97% |

| Specific Optical Rotation | Not specified in searched literature | Not specified in searched literature |

Note: Specific optical rotation is a critical parameter for confirming enantiomeric identity but was not found in the surveyed literature for these specific compounds. It is expected that the L- and D-forms would have equal and opposite rotation values when measured under identical conditions (concentration, solvent, temperature, and wavelength).

Synthesis and Manufacturing of Enantiopure Building Blocks

The production of enantiomerically pure Fmoc-2-aminoheptanoic acid is a multi-step process that requires precise stereochemical control. This typically involves two key stages: the synthesis of the enantiopure amino acid and the subsequent protection with the Fmoc group.

3.1. Stage 1: Asymmetric Synthesis of 2-Aminoheptanoic Acid

Obtaining an enantiomerically pure amino acid is the most critical step. While numerous methods for asymmetric synthesis exist, enzymatic kinetic resolution is a widely used, efficient, and environmentally friendly approach.[10] This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.[10]

Figure 1: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Aminoheptanoic Acid Ester [10]

-

Esterification: Convert racemic 2-aminoheptanoic acid to a suitable ester (e.g., methyl or ethyl ester) using standard methods (e.g., reaction with the corresponding alcohol under acidic catalysis). This is done to improve solubility in organic solvents and provide a substrate for the lipase.

-

Enzymatic Reaction Setup:

-

Dissolve the racemic 2-aminoheptanoic acid ester in a suitable buffer/organic co-solvent system (e.g., phosphate buffer with tert-butanol).

-

Add an immobilized lipase, such as Candida antarctica lipase B (CALB). The use of an immobilized enzyme simplifies catalyst removal after the reaction.[10]

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

-

Monitoring: Monitor the reaction progress using chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the hydrolyzed acid and the remaining ester.

-

Work-up and Separation:

-

Once ~50% conversion is reached, filter off the immobilized enzyme for reuse.

-

Acidify the reaction mixture to protonate the newly formed amino acid.

-

Perform a liquid-liquid extraction. The hydrolyzed amino acid (one enantiomer) will preferentially partition into the aqueous phase, while the unreacted ester (the other enantiomer) will remain in the organic phase.

-

-

Hydrolysis of Unreacted Ester: The separated ester is then subjected to chemical hydrolysis (e.g., using aqueous HCl) to yield the other enantiomer of 2-aminoheptanoic acid.

-

Purification: Both enantiomers are purified separately, typically by crystallization, to yield the final enantiopure amino acids.

3.2. Stage 2: Fmoc Protection

Once the enantiopure amino acid is obtained, the α-amino group is protected with the Fmoc moiety. A common and efficient method uses N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[11]

Figure 2: General Workflow for Fmoc Protection of an Amino Acid.

Experimental Protocol: Fmoc Protection of an Amino Acid [11]

-

Dissolution: Dissolve the enantiopure 2-aminoheptanoic acid (1.0 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate (NaHCO₃) solution. The basic aqueous solution deprotonates the amino group, increasing its nucleophilicity.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution at room temperature. Allow the reaction to proceed for 4-16 hours.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The Fmoc-protected amino acid, being a carboxylic acid, will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final high-purity Fmoc-protected amino acid.

-

Analytical Characterization and Differentiation

Confirming the identity, purity, and stereochemical integrity of the Fmoc-amino acid is crucial before its use in peptide synthesis. A combination of analytical techniques is employed for this purpose.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[12] The technique relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of Fmoc-protected amino acids.[13]

Figure 3: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC Separation [12][13]

-

Objective: To separate the L- and D-enantiomers of Fmoc-2-aminoheptanoic acid and determine the enantiomeric excess (ee) of a sample.

-

Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or Lux Cellulose-3 (250 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA).[12]

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient.

-

Detection: UV at 220 nm or 265 nm.

-

Procedure:

-

Prepare a standard solution of the racemic (D,L) mixture (~1 mg/mL) to determine the retention times for both enantiomers.

-

Prepare a solution of the test sample (L- or D-form) at the same concentration.

-

Inject the standard and sample solutions onto the HPLC system.

-

The L-enantiomer typically elutes before the D-enantiomer on many common polysaccharide CSPs under reversed-phase conditions.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the NMR spectra of the L- and D-enantiomers are identical. This is because the magnetic environments of the corresponding nuclei are the same. However, NMR can be used to distinguish enantiomers by using a chiral solvating agent, which forms diastereomeric complexes that have distinct NMR spectra.

4.3. Polarimetry

As mentioned, the most fundamental difference between enantiomers is their optical rotation. A polarimeter is used to measure the angle of rotation of plane-polarized light caused by a solution of the chiral compound. A pure sample of Fmoc-L-2-aminoheptanoic acid will rotate light by a certain magnitude in one direction, while a pure sample of the D-enantiomer will rotate it by the exact same magnitude in the opposite direction.

Applications in Peptide Synthesis and Drug Design

The choice between incorporating Fmoc-L-2-aminoheptanoic acid or its D-enantiomer is a strategic decision driven by the desired properties of the final peptide.

-

Fmoc-L-2-aminoheptanoic Acid: Used to introduce a non-natural, lipophilic side chain while maintaining the natural L-configuration of the peptide backbone. This can be used to probe receptor binding pockets or enhance interactions with lipid membranes without significantly altering the peptide's susceptibility to proteases.

-

Fmoc-D-2-aminoheptanoic Acid: Primarily used to increase the metabolic stability of a peptide.[4] Placing a D-amino acid at or near a known protease cleavage site can effectively block enzymatic degradation, thereby extending the peptide's half-life in biological systems.[3] This modification can also induce specific turns or secondary structures in the peptide backbone, which may enhance binding affinity or selectivity for a target receptor.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle [5]

This protocol describes a single coupling cycle for adding an Fmoc-amino acid to a growing peptide chain on a resin.

Figure 4: The Four Key Steps of an Fmoc-SPPS Elongation Cycle.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) to which the previous amino acid has been coupled. The N-terminus of this resin-bound peptide is protected with an Fmoc group.

-

Fmoc Deprotection:

-

Swell the resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group, exposing the free α-amino group.[5]

-

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene byproduct.

-

Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-L- or D-2-aminoheptanoic acid (3-4 equivalents relative to the resin loading). This is done by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA). This forms a highly reactive ester intermediate.

-

Coupling: Add the activated amino acid solution to the washed resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Final Wash: Wash the resin extensively with DMF and dichloromethane (DCM) to remove all excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete coupling reaction, as there are no free primary amines remaining.

-

This cycle is repeated for each amino acid in the desired peptide sequence.

Conclusion

Fmoc-L-2-aminoheptanoic acid and Fmoc-D-2-aminoheptanoic acid are structurally similar yet functionally distinct building blocks for peptide synthesis. While they share identical chemical formulas and molecular weights, their different stereochemistry leads to opposing optical rotations and, more importantly, divergent biological properties. The L-enantiomer serves to introduce a novel side chain while maintaining the natural backbone configuration, whereas the D-enantiomer is a powerful tool for enhancing proteolytic stability and modulating peptide conformation. The successful application of these reagents depends on robust synthetic methods to ensure enantiopurity and reliable analytical techniques, such as chiral HPLC, to verify it. A thorough understanding of their unique attributes allows researchers and drug developers to rationally design peptides with tailored stability, activity, and therapeutic potential.

References

-

BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Link

-

ResearchGate. (n.d.). Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation mixture. Link

-

BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

ChemPep. (n.d.). Overview of Fmoc Amino Acids. Link

-

MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Link

-

Creative Peptides. (n.d.). L- and D- Amino Acids Overview. Link

-

BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Link

-

MDPI. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Link

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link

-

ChemicalBook. (2022). FMOC-2-AMINOHEPTANOIC ACID | 1219184-45-8. Link

-

Guidechem. (n.d.). fmoc-2-aminoheptanoic acid 1219184-45-8. Link

-

DOI. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Link

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Link

-

ChemicalBook. (n.d.). (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4. Link

-

ChemicalBook. (n.d.). FMOC-2-AMINOHEPTANOIC ACID | 1219184-45-8. Link

-

Santa Cruz Biotechnology. (n.d.). Fmoc-2-aminoheptanoic acid | CAS 1219184-45-8. Link

-

ResearchGate. (2015). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. Link

-

The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Link

-

Sigma-Aldrich. (n.d.). Fmoc-D-Aoc(2)-OH | 888725-90-4. Link

-

Pharmaffiliates. (n.d.). CAS No : 1197020-22-6| Chemical Name : Fmoc-L-2-aminoheptanoic Acid. Link

-

ResearchGate. (2014). Enzymatic kinetic resolution of ketorolac. Link

-

Advanced ChemBlocks. (n.d.). (S)-2-(Fmoc-amino)heptanoic acid. Link

-

BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Link

-

Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Link

-

Santa Cruz Biotechnology. (n.d.). Fmoc-2-aminoheptanoic acid | CAS 1219184-45-8. Link

-

Santa Cruz Biotechnology. (n.d.). Fmoc-2-aminoheptanoic acid | CAS 1219184-45-8. Link

-

MySkinRecipes. (n.d.). (R)-2-(Fmoc-amino)heptanoic acid. Link

-

PeptaNova. (n.d.). Fmoc-D-Amino Acid Derivatives. Link

-

MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Link

-

BenchChem. (2025). A Comparative Guide to the Synthesis of Enantiopure 2-Hydroxy-3-Methylbutanoic Acid. Link

-

ResearchGate. (2015). ChemInform Abstract: Synthesis of Enantiopure 1,2-Azido and 1,2-Amino Alcohols via Regio- and Stereoselective Ring-Opening of Enantiopure Epoxides by Sodium Azide in Hot Water. Link

-

Sigma-Aldrich. (n.d.). Fmoc amino acids. Link

-

SpectraBase. (n.d.). 2-Methylheptanoic acid. Link

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Link

-

Aapptec Peptides. (n.d.). Fmoc-D-2-Abu-OH [170642-27-0]. Link

-

Glycopep. (n.d.). Fmoc-Amino Acids. Link

-

Chemistry LibreTexts. (2023). 3.6: Optical Activity. Link

Sources

- 1. chempep.com [chempep.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 8. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. phenomenex.com [phenomenex.com]

- 13. chromatographytoday.com [chromatographytoday.com]

A Technical Guide to Fmoc-(R)-2-aminoheptanoic Acid for Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. These novel building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. This guide provides an in-depth technical overview of Fmoc-(R)-2-aminoheptanoic acid, a non-proteinogenic amino acid characterized by its linear five-carbon side chain, offering insights into its commercial availability, practical application in solid-phase peptide synthesis (SPPS), and its role in advancing peptide-based therapeutics.

Introduction: The Significance of Unnatural Amino Acids

The twenty proteinogenic amino acids provide a remarkable but finite chemical space for peptide and protein function. The introduction of unnatural amino acids, such as Fmoc-(R)-2-aminoheptanoic acid, expands this repertoire, allowing for the fine-tuning of peptide structure and function.[][2][3] The n-pentyl side chain of 2-aminoheptanoic acid imparts increased hydrophobicity, which can influence peptide folding, membrane interactions, and binding to hydrophobic pockets of target proteins. The (R)-stereochemistry at the alpha-carbon offers a distinct spatial arrangement compared to the naturally occurring L-amino acids, which can be exploited to enhance resistance to enzymatic degradation and to explore novel receptor binding conformations.

Commercial Suppliers and Specifications of Fmoc-(R)-2-aminoheptanoic Acid

The accessibility of high-quality building blocks is paramount for successful peptide synthesis. Fmoc-(R)-2-aminoheptanoic acid is available from several reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the chemical purity but also the enantiomeric purity, as even small amounts of the (S)-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate and can complicate biological evaluation.

Below is a comparative table of representative commercial suppliers for Fmoc-(R)-2-aminoheptanoic acid and its related stereoisomers. Researchers should always consult the most recent Certificate of Analysis (CoA) from the supplier for lot-specific data.

| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |

| Sigma-Aldrich | (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4 | 97% | Sold under the BLD Pharmatech brand. |

| BLD Pharmatech | (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4 | ≥97% (HPLC) | Storage at 2-8°C. |

| Iris Biotech GmbH | Fmoc-D-2Ahp-OH | 1629051-80-4 | - | - |

| Activate Scientific | (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4 | 95% ee | - |

| Chem-Impex | (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6 | ≥98% (HPLC) | Storage at 0-8°C. |

| Advanced ChemBlocks | (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6 | 97% | - |

| Matrix Scientific | Fmoc-2-aminoheptanoic acid (racemic) | 1219184-45-8 | - | In stock. |

| Santa Cruz Biotechnology | Fmoc-2-aminoheptanoic acid (racemic) | 1219184-45-8 | - | For research use.[4] |

| Shaanxi Dideu Medichem Co. Ltd | FMOC-2-AMINOHEPTANOIC ACID | - | Industrial Grade | - |

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the most widely used method for the chemical synthesis of peptides.[3] The strategy is based on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids.[][2] The synthesis is carried out on an insoluble polymeric support (resin) and involves a cyclical process of deprotection and coupling.

A generalized workflow for a single coupling cycle in Fmoc-SPPS is depicted below:

Caption: Generalized workflow for a single cycle in Fmoc-SPPS.

Experimental Protocol: Incorporation of Fmoc-(R)-2-aminoheptanoic Acid

The following protocol provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a model peptide incorporating Fmoc-(R)-2-aminoheptanoic acid. This protocol is designed to be a self-validating system, with checkpoints and explanations for key experimental choices.

4.1. Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-2-aminoheptanoic acid.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

-

Precipitation Solvent: Cold diethyl ether.

4.2. Synthesis Workflow

The synthesis is performed in a fritted syringe or a dedicated peptide synthesis vessel.

Step 1: Resin Swelling

-

Procedure: Place the resin in the synthesis vessel and add DMF to cover the resin. Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Rationale: Swelling the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.

Step 2: Initial Fmoc Deprotection (for pre-loaded resins)

-

Procedure: Drain the DMF from the swelled resin. Add the 20% piperidine in DMF solution and agitate for 3 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. The first, shorter treatment removes the bulk of the Fmoc groups, while the second, longer treatment drives the reaction to completion.

Step 3: Washing after Deprotection

-

Procedure: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min).

-

Rationale: It is critical to remove all traces of piperidine, as it will neutralize the activated carboxylic acid in the subsequent coupling step, preventing peptide bond formation.

Step 4: Coupling of Fmoc-(R)-2-aminoheptanoic Acid

-

Procedure:

-

In a separate vial, dissolve Fmoc-(R)-2-aminoheptanoic acid (3-5 equivalents relative to resin loading), HBTU (or HATU, 0.95 equivalents relative to the amino acid), in DMF.

-

Add DIPEA (2 equivalents relative to the resin loading) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Rationale:

-

Using an excess of the amino acid and coupling reagents drives the reaction to completion.

-

Pre-activation of the amino acid is generally not recommended with uronium-based reagents like HBTU and HATU to avoid racemization. The components should be mixed and added to the resin promptly.

-

Due to the potential for steric hindrance from the n-pentyl side chain of 2-aminoheptanoic acid, a longer coupling time (1-2 hours) is recommended to ensure high coupling efficiency. A monitoring test can be performed to confirm reaction completion.

-

Step 5: Monitoring the Coupling Reaction (Optional but Recommended)

-

Procedure: Perform a Kaiser test on a small sample of resin beads. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction.

-

Rationale: The Kaiser test provides a qualitative assessment of the coupling efficiency. If the test is positive, the coupling step should be repeated before proceeding to the next cycle.

Step 6: Washing after Coupling

-

Procedure: Drain the coupling solution. Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF (2 x 1 min).

-

Rationale: Thorough washing removes excess reagents and byproducts, ensuring a clean starting material for the next cycle.

Step 7: Chain Elongation

-

Procedure: Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide sequence.

Step 8: Final Deprotection

-

Procedure: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and washing (Step 3).

Step 9: Resin Drying

-

Procedure: Wash the resin with DCM (3 x 1 min) and methanol (3 x 1 min), then dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 10: Cleavage and Side-Chain Deprotection

-

Procedure: Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Rationale: TFA cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during the cleavage process, preventing side reactions.

Step 11: Peptide Precipitation and Purification

-

Procedure:

-

Filter the cleavage solution to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

The logical flow of the synthesis process is illustrated in the following diagram:

References

non-proteinogenic amino acid Fmoc-R-2-aminoheptanoic acid

<An In-depth Technical Guide to Fmoc-D-2-Aminoheptanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide drug design, offering a powerful method to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1] Among these, Fmoc-D-2-aminoheptanoic acid, a lipophilic D-amino acid, provides a dual-pronged approach to enhancing therapeutic potential. Its D-configuration confers resistance to enzymatic degradation, while the linear five-carbon side chain increases lipophilicity, which can improve membrane permeability and modulate peptide structure. This guide provides a comprehensive overview of the core principles, detailed experimental methodologies for solid-phase peptide synthesis (SPPS), and analytical characterization of peptides incorporating this versatile building block.

The Strategic Advantage of Incorporating Fmoc-D-2-Aminoheptanoic Acid

The introduction of NPAAs into a peptide sequence can fundamentally alter its physicochemical and biological properties, leading to significant improvements in stability, potency, and bioavailability.[2][3] Fmoc-D-2-aminoheptanoic acid is selected by peptide chemists for several strategic reasons:

-

Enhanced Proteolytic Stability: The vast majority of proteases are stereospecific and do not recognize D-amino acids, rendering the adjacent peptide bonds resistant to cleavage.[1] This modification is a critical strategy for extending the in-vivo half-life of peptide therapeutics.[4]

-

Increased Lipophilicity: The heptanoic acid side chain is significantly more hydrophobic than many natural amino acid side chains. This increased lipophilicity can enhance a peptide's ability to interact with and cross cellular membranes, a key factor in improving bioavailability for certain therapeutic targets.[5][6]

-

Conformational Constraint: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns. This conformational rigidity can lock the peptide into its bioactive conformation, potentially leading to increased receptor binding affinity and potency.[7]

Physicochemical & Handling Properties

A clear understanding of the building block's properties is essential for successful synthesis.

| Property | Value | Source |

| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [8] |

| Synonyms | Fmoc-D-2-Ahp-OH, N-Fmoc-(R)-2-Pentylglycine | [8] |

| CAS Number | 1629051-80-4 | [8] |

| Molecular Formula | C22H25NO4 | [9] |

| Molecular Weight | 367.44 g/mol | [10] |

| Appearance | White to off-white powder | [10] |

| Purity | ≥ 98% (HPLC recommended) | [10] |

| Solubility | Soluble in DMF, NMP, DCM | [11] |

| Storage | Store at 0 - 8 °C | [10] |

Note: The (R)-configuration for 2-aminoheptanoic acid corresponds to the D-amino acid designation.

Core Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed, field-proven protocol for the incorporation of Fmoc-D-2-aminoheptanoic acid into a peptide sequence using standard Fmoc-based SPPS chemistry.

Workflow Overview

The SPPS process is cyclical, involving repeated steps of deprotection and coupling to build the peptide chain on a solid support.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for a Single Coupling Cycle

This protocol details the incorporation of one Fmoc-D-2-aminoheptanoic acid residue.

Materials:

-

Peptide synthesis vessel

-

Fmoc-D-2-aminoheptanoic acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Resin (e.g., Rink Amide for C-terminal amide) with N-terminal Fmoc-deprotected peptide chain

Step 1: N-terminal Fmoc Deprotection

-

Action: Add a solution of 20% (v/v) piperidine in DMF to the resin.[12] Use approximately 10 mL per gram of resin.

-

Agitation: Shake at room temperature for 3-5 minutes.[12]

-

Action: Drain the solution. Add a fresh portion of 20% piperidine in DMF.

-

Agitation: Shake for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[13]

-

Rationale: The Fmoc group is base-labile. Piperidine, a secondary amine, cleaves the Fmoc group, and the resulting dibenzofulvene is scavenged by piperidine to form a stable adduct.[13][14] Two treatments ensure the reaction goes to completion.

-

Verification: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the adduct. Perform a Kaiser test; a positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[15]

Step 2: Amino Acid Activation and Coupling

-

Action (Pre-activation): In a separate vial, dissolve Fmoc-D-2-aminoheptanoic acid (3-5 eq. relative to resin loading), HBTU (2.9-4.9 eq.), in DMF. Add DIPEA (6-10 eq.).[16]

-

Agitation: Swirl the mixture for 2-5 minutes.[15]

-

Rationale: HBTU is an aminium-based coupling reagent that, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-uronium species. This species rapidly reacts with the free N-terminal amine on the resin-bound peptide to form a stable amide (peptide) bond.[15][17]

-

Action (Coupling): Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitation: Shake at room temperature for 1-2 hours.[16]

-

Expert Insight: Due to the moderately bulky pentyl side chain, incomplete coupling can sometimes occur, especially in "difficult" sequences prone to aggregation.[11][18] If a Kaiser test after the initial coupling time is still positive, a "double coupling" (repeating Step 2 without an intermediate deprotection) is recommended.

Caption: HBTU-mediated activation and coupling workflow.

Step 3: Washing

-

Action: Once coupling is complete (verified by a negative Kaiser test), drain the reaction solution.

-

Agitation: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. Optionally, wash with DCM to prepare for the next cycle.[15]

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol:

-

Perform a final N-terminal Fmoc deprotection on the last coupled amino acid.

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Prepare a cleavage cocktail. A widely used general-purpose cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[19]

-

Rationale: TFA is a strong acid that cleaves the peptide from the resin linker. The other components act as "scavengers" to quench reactive cationic species generated during the cleavage of side-chain protecting groups, preventing side reactions with sensitive residues like Trp or Met.

-

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[16][20]

-

Stir at room temperature for 2-3 hours.[16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10x the filtrate volume).[21]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Analytical Characterization

Rigorous analysis is required to confirm the identity and purity of the final peptide product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides.[22]

-

Principle: The crude peptide mixture is separated based on hydrophobicity. The increased lipophilicity from the 2-aminoheptanoic acid residue will result in a longer retention time compared to a similar peptide containing a more polar amino acid.

-

Typical Conditions:

-

Expected Result: A successful synthesis will show one major peak corresponding to the target peptide, with smaller peaks representing impurities (e.g., deletion sequences). Purity is calculated by integrating the area of the main peak relative to the total peak area.

Mass Spectrometry (MS)

MS is used to confirm that the synthesized peptide has the correct molecular weight.[25]

-

Principle: The peptide is ionized (e.g., by Electrospray Ionization, ESI), and its mass-to-charge ratio (m/z) is measured.

-

Procedure: The main peak collected from HPLC is infused into the mass spectrometer.

-

Expected Result: The observed mass should match the calculated theoretical mass of the peptide containing the D-2-aminoheptanoic acid residue. For example, if the original peptide had a glycine (Gly, MW=57.05 Da) and it was replaced by D-2-aminoheptanoic acid (residue MW=129.19 Da), the expected mass increase would be 72.14 Da. This confirms the successful incorporation of the NPAA.[26]

Troubleshooting & Field Insights

-

Challenge: Incomplete Coupling/Aggregation: Peptides containing multiple hydrophobic residues, including 2-aminoheptanoic acid, can aggregate on the resin, hindering subsequent reactions.[11][18][27]

-

Solution:

-

Double Coupling: Repeat the coupling step to drive the reaction to completion.

-

Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can disrupt secondary structures and improve reaction kinetics, though care must be taken to avoid racemization.[28]

-

Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up aggregates.

-

-

-

Challenge: Difficult Cleavage: For very long or hydrophobic peptides, cleavage from the resin can be sluggish.

-

Solution: Extend the cleavage time to 4 hours or perform the cleavage at a slightly reduced temperature for a longer period to minimize degradation of sensitive residues.

-

-

Challenge: Poor Solubility of Crude Peptide: The final, purified peptide may have low solubility in aqueous buffers due to high lipophilicity.

-

Solution: Co-solvents such as DMSO, or the addition of organic acids like formic or acetic acid, may be required for analysis and formulation.[11]

-

Conclusion

Fmoc-D-2-aminoheptanoic acid is a valuable non-proteinogenic building block for peptide drug discovery. Its strategic incorporation offers a reliable method to enhance metabolic stability and modulate the lipophilic character of peptide candidates. By leveraging the robust and well-established protocols of Fmoc-SPPS detailed in this guide, researchers can efficiently synthesize and characterize novel peptides with improved therapeutic profiles. Careful monitoring of coupling efficiency and optimization of purification strategies are key to successfully harnessing the full potential of this and other lipophilic NPAAs in the development of next-generation peptide therapeutics.[1][2]

References

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Available from: [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Available from: [Link]

-

ResearchGate. Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. Available from: [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]

-

De Zotti, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 191. Available from: [Link]

-

GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

-

Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

-

GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]

-

ResearchGate. How can I remove Fmoc from solution phase peptide?. Available from: [Link]

-

ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]

-

Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available from: [Link]

-

YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available from: [Link]

-

PubChem - NIH. Fmoc-2-aminoheptanoic acid. Available from: [Link]

-

PubMed Central. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Available from: [Link]

-

Po-Wah So, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. Available from: [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

-

MicroSolv. Synthetic Peptide Analyzed with HPLC - AppNote. Available from: [Link]

-

ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]

-

van de Waterbeemd, H., et al. (1994). Lipophilicity of amino acids. Amino Acids, 7(2), 129-145. Available from: [Link]

-

RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available from: [Link]

-

Bentham Science. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Available from: [Link]

-

Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

-

AAPPTEC. (2020). Synthesizing Hydrophobic Peptides. Available from: [Link]

-

ResearchGate. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Available from: [Link]

-

ALFA CHEMICAL. CAS:1197020-22-6 | (S)-2-(Fmoc-amino)heptanoic Acid. Available from: [Link]

-

Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Available from: [Link]

-

Aapptec Peptides. Cleavage from Wang Resin. Available from: [Link]

-

Chen, F., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids, 43(1), 499-503. Available from: [Link]

-

ResearchGate. (2025). Procedures to Improve Difficult Couplings. Available from: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Available from: [Link]

-

Aapptec Peptides. Cleavage from HMPA Resin. Available from: [Link]

- Google Patents. US8022181B2 - Composition and method for the release of protected peptides from a resin.

-

PubMed Central. A story of peptides, lipophilicity and chromatography – back and forth in time. Available from: [Link]

-

PubMed Central. Peptide hormones and lipopeptides: from self-assembly to therapeutic applications. Available from: [Link]

-

Semantic Scholar. Modification of peptides and other drugs using lipoamino acids and sugars. Available from: [Link]

-

ResearchGate. Hydrophilic & Lipophilic Amino Acid Properties. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 5. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide hormones and lipopeptides: from self‐assembly to therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (R)-2-(Fmoc-amino)heptanoic acid | 1629051-80-4 [amp.chemicalbook.com]

- 9. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. genscript.com [genscript.com]

- 12. peptide.com [peptide.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. lcms.cz [lcms.cz]

- 23. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]

- 24. almacgroup.com [almacgroup.com]

- 25. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. blog.mblintl.com [blog.mblintl.com]

- 28. peptide.com [peptide.com]

applications of alpha-aminoheptanoic acid derivatives

An In-depth Technical Guide to the Applications of Alpha-Aminoheptanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-aminoheptanoic acid, a seven-carbon alpha-amino acid, serves as a foundational scaffold for a class of neurologically active derivatives. While the parent molecule itself has limited biological activity, its derivatives, particularly those featuring a terminal phosphonate group, are potent and selective competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed exploration of the primary application of these compounds as modulators of excitatory neurotransmission. We will dissect their mechanism of action, key structure-activity relationships (SAR), and the substantial preclinical evidence supporting their therapeutic potential as anticonvulsants, neuroprotective agents for ischemic injury, and analgesics for neuropathic pain. Furthermore, this document outlines the core synthetic strategies and the standard preclinical models used to validate the efficacy and safety of this promising class of compounds.